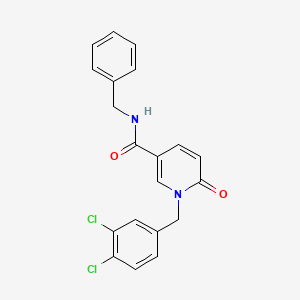

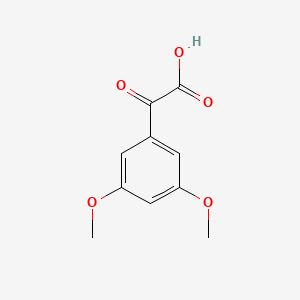

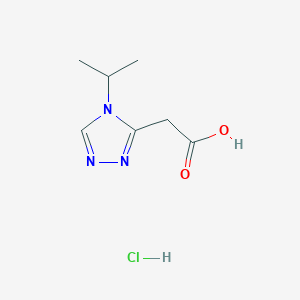

3-羟基-2-甲基吡啶-4-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives, closely related to 3-Hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride, involves strategic methodologies that often utilize metal-organic frameworks and hydrothermal reactions. For instance, the self-assembly of hydroxypyridine carboxylic acids with Zn(II) salts under hydrothermal conditions has led to the formation of novel coordination polymers, highlighting the versatility and potential of such compounds in material synthesis and design (Gao et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride, including their crystal structures and intermolecular interactions, has been elucidated through techniques such as X-ray diffraction. For example, the crystal structures of various cocrystal adducts of carboxylic acids with organic heterocyclic bases have been determined, providing insights into the molecular interactions and structural characteristics of these complexes (Byriel et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives demonstrate a wide range of reactivities and applications. The synthesis and characterization of metal-organic frameworks based on hydroxypyridine carboxylic acids indicate the potential for developing materials with specific chemical properties, such as coordination polymers with unique reactivity patterns (Gao et al., 2006).

Physical Properties Analysis

The physical properties of pyridine carboxylic acids and their derivatives, including aspects like solubility, crystallinity, and thermal stability, are crucial for their potential applications in various scientific fields. Studies on the hydrogen-bonded structures of isomeric carbamoylpyridinium hydrogen chloranilates reveal the significance of molecular design in influencing the physical properties of these compounds (Gotoh et al., 2009).

Chemical Properties Analysis

The chemical properties of 3-Hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride, such as reactivity, stability under various conditions, and interaction with other chemical entities, are of interest for their potential applications. The exploration of metal complexes with 3-hydroxypyridine-2-carboxylic acid highlights the diversity in chemical behavior, offering insights into the ligand's coordination chemistry and its potential for creating complexes with insulin-mimetic activities (Nakai et al., 2005).

科学研究应用

NMR分析和结构验证

- 3-羟基-2-甲基吡啶-4-羧酸盐;盐酸在NMR分析中发挥作用。Irvine,Cooper和Thornburgh(2008)使用类似化合物4-羟基-3,5,6-三氯吡啶-2-羧酸来展示13C NMR中一键氯同位素效应的有效性,用于识别氯化合物中的氯化碳,突显了该化合物在化学结构分析和问题解决中的相关性(Irvine,Cooper和Thornburgh,2008)。

在抗菌剂合成中的作用

- 该化合物有助于合成抗菌剂。Egawa等人(1984)合成了具有羟基取代的环氨基化合物,展示了它们作为抗菌剂的潜力,并指出了3-羟基-2-甲基吡啶-4-羧酸盐;盐酸在药物化学中的重要性(Egawa et al., 1984)。

化学反应中的催化剂

- 该化合物用作化学反应中的催化剂。Yoshida,Hashimoto和Kawabata(1981)发现交联聚(4-乙烯基吡啶)盐酸盐,一种相关化合物,对酮基化合物的缩醛和羧酸的酯化反应是有效的催化剂,突显了它在合成化学过程中的实用性(Yoshida, Hashimoto, & Kawabata, 1981)。

增强铁排泄

- 该化合物已被研究其增强铁排泄的能力。Molenda,Jones和Basinger(1994)研究了类似化合物3-羟基-1-甲基-4-酮吡啶-6-羧酸的作用,对正常大鼠体内铁的动员起到了贡献,有助于我们理解铁代谢和潜在的治疗应用(Molenda, Jones, & Basinger, 1994)。

探索化学相互作用和光物理学

- Rode和Sobolewski(2012)研究了3-羟基吡啶酸(3-羟基吡啶-2-羧酸),一种类似化合物,使用量子化学方法了解其光物理学。这突显了这类化合物在探索基本化学相互作用和性质中的作用(Rode & Sobolewski, 2012)。

安全和危害

作用机制

Target of Action

The primary target of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as the oxidant and incorporation or reduction of oxygen .

Mode of Action

3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the chemical reaction of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride with NAD(P)H and O2 .

Biochemical Pathways

The interaction of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride with its target enzyme affects the Vitamin B6 metabolism pathway . The compound’s action results in the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ .

Result of Action

The molecular effect of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride’s action is the conversion of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride into 2-(acetamidomethylene)succinate . This reaction also results in the reduction of NAD(P)+ to NAD(P)H .

属性

IUPAC Name |

3-hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-4-6(9)5(7(10)11)2-3-8-4;/h2-3,9H,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQXWMUABFPBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2361644-82-6 |

Source

|

| Record name | 3-hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

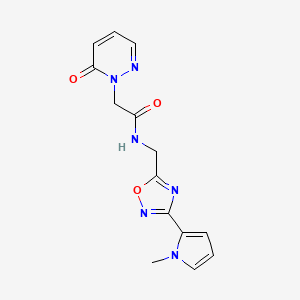

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)

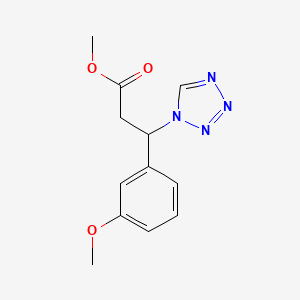

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)

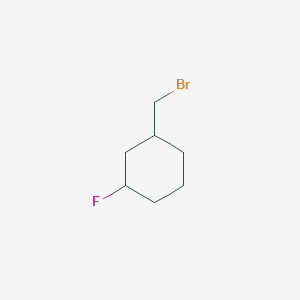

![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)

![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)